Dibenzyl 3-oxobutan-2-yl phosphate

Description

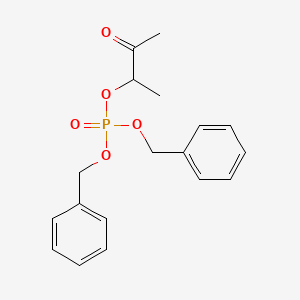

Dibenzyl 3-oxobutan-2-yl phosphate is a phosphate ester derivative characterized by a 3-oxobutan-2-yl backbone substituted with two benzyl groups. This compound is primarily utilized in organic synthesis as a reactive intermediate or protecting group, particularly in the preparation of prodrugs and bioactive molecules. Its synthesis often involves esterification of phenolic hydroxyl groups with dibenzyl phosphite under basic conditions, followed by deprotection via hydrogenolysis . The benzyl groups enhance solubility in organic solvents and stabilize the phosphate moiety during reactions, making it a versatile reagent in medicinal chemistry and materials science.

Properties

CAS No. |

131444-73-0 |

|---|---|

Molecular Formula |

C18H21O5P |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

dibenzyl 3-oxobutan-2-yl phosphate |

InChI |

InChI=1S/C18H21O5P/c1-15(19)16(2)23-24(20,21-13-17-9-5-3-6-10-17)22-14-18-11-7-4-8-12-18/h3-12,16H,13-14H2,1-2H3 |

InChI Key |

YMNGNTMAOPQPRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)OP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 3-oxobutan-2-yl phosphate typically involves the reaction of dibenzyl phosphate with a suitable 3-oxobutan-2-yl precursor under controlled conditions. One common method involves the use of dibenzyl phosphate and 3-oxobutan-2-one in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide (DCC) in an organic solvent like isopropyl acetate . The reaction is carried out under an inert atmosphere, such as argon, and at low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dibenzyl 3-hydroxybutan-2-yl phosphate.

Substitution: Nucleophilic substitution reactions can replace the dibenzyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Higher oxidation state phosphates.

Reduction: Dibenzyl 3-hydroxybutan-2-yl phosphate.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Dibenzyl 3-oxobutan-2-yl phosphate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving phosphate metabolism and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dibenzyl 3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, while the oxobutan-2-yl group can undergo various chemical transformations. These interactions can modulate biological pathways and processes, making the compound useful in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphate Esters

Structural Analogues and Functional Differences

Key structural analogues of dibenzyl 3-oxobutan-2-yl phosphate include:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Dibenzyl derivatives (e.g., this compound) exhibit superior reactivity in aromatic systems due to π–π interactions, whereas aliphatic derivatives like dihexadecyl phosphate rely on hydrophobic effects .

Reactivity and Catalytic Performance

- Acid-Catalyzed Reactions : Dibenzyl phosphate derivatives show higher nucleophilicity and acid strength compared to diethyl or dihexadecyl analogues. For example, in acetylcholinesterase (AChE) reactivation studies, dibenzyl phosphate achieved 83% conversion with 2.7 equivalents, whereas diethyl phosphate required 3.9 equivalents for similar results .

- Synthetic Efficiency : The use of high-purity dibenzyl phosphate in cobalt-catalyzed epoxide ring-opening reactions increased yields to 84%, outperforming methods using stoichiometric Lewis acids .

Key Research Findings

Precipitation Efficiency in Hydrophobic Ion Pairing

Implication : Dibenzyl derivatives are optimal for drug delivery systems requiring stable hydrophobic complexes.

Catalytic Performance in AChE Reactivation

| Nucleophile | Equivalents Required | Conversion (%) |

|---|---|---|

| Dibenzyl phosphoric acid | 2.7 | 83 |

| Diethyl phosphoric acid | 3.9 | <83 |

Mechanistic Insight : The aromatic benzyl groups enhance nucleophilicity and acid strength, accelerating alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.